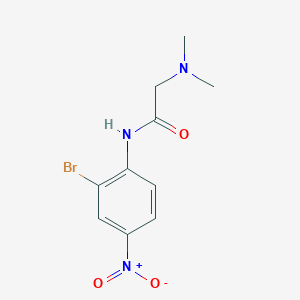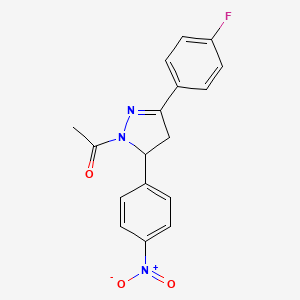
N~1~-(2-bromo-4-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Descripción general
Descripción
N~1~-(2-bromo-4-nitrophenyl)-N~2~,N~2~-dimethylglycinamide, commonly known as Brnig, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Brnig is a synthetic compound that is widely used in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of Brnig involves its ability to bind to the glutamate receptor and modulate its activity. Glutamate receptors are involved in synaptic transmission and play a crucial role in learning and memory. Brnig binds to the receptor and modulates its activity, thereby affecting synaptic transmission and neuronal signaling.
Biochemical and Physiological Effects:
Brnig has been shown to have significant biochemical and physiological effects. It has been found to enhance synaptic transmission and improve learning and memory in animal models. Brnig has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Brnig in lab experiments is its ability to selectively modulate glutamate receptors. This makes it an ideal tool for investigating the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using Brnig is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the use of Brnig in scientific research. One of the most promising applications is in the development of novel therapeutic agents for the treatment of various neurological and psychiatric disorders. Brnig can also be used to investigate the role of glutamate receptors in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, Brnig can be used to develop new drugs that target specific glutamate receptor subtypes, which could have significant therapeutic potential.
Conclusion:
In conclusion, Brnig is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. Brnig is synthesized through a multistep process and has been extensively used in scientific research for its potential applications in neuroscience, pharmacology, and physiology. Brnig has significant biochemical and physiological effects and has been shown to have therapeutic potential in various neurological and psychiatric disorders. However, the potential toxicity of Brnig needs to be carefully monitored in lab experiments. There are several future directions for the use of Brnig in scientific research, which could have significant implications for the development of novel therapeutic agents and the understanding of various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Brnig has been extensively used in scientific research for its potential applications in various fields. One of the most significant applications of Brnig is in the field of neuroscience, where it is used to study the role of glutamate receptors in synaptic transmission. Brnig has also been used to investigate the mechanism of action of various drugs and their effects on the central nervous system.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c1-13(2)6-10(15)12-9-4-3-7(14(16)17)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIZNMNSUIMSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4132697.png)
![N-{1-[4-allyl-5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-chlorobenzamide](/img/structure/B4132727.png)
![3-(4-methoxyphenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4132730.png)
![2-benzyl-1-[3-(benzyloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132744.png)

![N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4132764.png)
![2-methoxy-N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4132775.png)
![5-(4-chlorophenyl)-6-methyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4132784.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4132790.png)
![N-(3,5-dichlorophenyl)-2-(4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinyl)acetamide](/img/structure/B4132796.png)
![N-benzyl-2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4132810.png)
![1-cyclopentyl-4-{2-methoxy-4-[(4-methoxy-1-piperidinyl)carbonyl]phenoxy}piperidine](/img/structure/B4132816.png)
![1-(3,4-dichlorophenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132821.png)
